molecular formula C18H26ClN3O2 B1240772 MS-377 free base

MS-377 free base

Cat. No. B1240772
M. Wt: 351.9 g/mol
InChI Key: DKVVPXLIRYCKCS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05969138

Procedure details

A solution of L-tartaric acid (150 mg) in ethanol (1.5 ml) was added to 1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone (351 mg) in ethanol (6 ml). The solid material thus precipitated was collected and subjected to desalting in an aqueous solution of sodium carbonate to obtain the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone
Quantity
351 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
C(O)(=O)[C@@H]([C@H](C(O)=O)O)O.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]2[CH2:22][CH2:21][CH:20]([CH2:23][N:24]3[CH2:29][CH2:28][N:27]([CH2:30][CH2:31][O:32][CH3:33])[CH2:26][CH2:25]3)[C:19]2=[O:34])=[CH:14][CH:13]=1>C(O)C>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]2[CH2:22][CH2:21][C@H:20]([CH2:23][N:24]3[CH2:25][CH2:26][N:27]([CH2:30][CH2:31][O:32][CH3:33])[CH2:28][CH2:29]3)[C:19]2=[O:34])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
Name
1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone
Quantity
351 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1C(C(CC1)CN1CCN(CC1)CCOC)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid material thus precipitated
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
title compound
Type
product
Smiles
ClC1=CC=C(C=C1)N1C([C@H](CC1)CN1CCN(CC1)CCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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